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molecular formula C8H6F3N3 B8337860 5-Amino-3-(trifluoromethyl)pyridine-2-acetonitrile

5-Amino-3-(trifluoromethyl)pyridine-2-acetonitrile

Cat. No. B8337860
M. Wt: 201.15 g/mol
InChI Key: MOHXETSTHRHCBL-UHFFFAOYSA-N
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Patent
US09035063B2

Procedure details

A suspension of tin(II) chloride dihydrate (58.6 mg, 0.260 mmol) in EA (60 mL) was added to a solution of 2-(5-nitro-3-(trifluoromethyl)pyridin-2-yl)acetonitrile (30 mg, 0.130 mmol) in EA (60 mL). The mixture was at 50° C. for 3 h. Then the solution was concentrated and distributed between EA and saturated NaHCO3 solution. The combined organic extract was washed with brine, dried over MgSO4, filtered and concentrated. The resulting 2-(5-amino-3-(trifluoromethyl)pyridin-2-yl)acetonitrile (16 mg, 0.080 mmol, 61.3% yield) was used in the next step without further purification. TLC (PE/EA=1:1, Rf=0.5): 1H NMR (400 MHz, CDCl3) δ: 8.19-8.27 (m, 1H), 7.22 (d, J=2.5 Hz, 1H), 3.97 (s, 2H); ES-LCMS m/z 202.0 (M+H).
Quantity
58.6 mg
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.O.[Sn](Cl)Cl.[N+:6]([C:9]1[CH:10]=[C:11]([C:18]([F:21])([F:20])[F:19])[C:12]([CH2:15][C:16]#[N:17])=[N:13][CH:14]=1)([O-])=O>CC(=O)OCC>[NH2:6][C:9]1[CH:10]=[C:11]([C:18]([F:21])([F:19])[F:20])[C:12]([CH2:15][C:16]#[N:17])=[N:13][CH:14]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
58.6 mg
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
CC(OCC)=O
Step Two
Name
Quantity
30 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=NC1)CC#N)C(F)(F)F
Name
Quantity
60 mL
Type
solvent
Smiles
CC(OCC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Then the solution was concentrated
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C=C(C(=NC1)CC#N)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.08 mmol
AMOUNT: MASS 16 mg
YIELD: PERCENTYIELD 61.3%
YIELD: CALCULATEDPERCENTYIELD 61.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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